molecular formula C28H30N4O4S B11470020 N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide

N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide

Cat. No.: B11470020
M. Wt: 518.6 g/mol
InChI Key: JGRPMBJROBKLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide involves multiple steps, including the formation of the thieno[2,3-b]pyridine core, followed by functionalization with butylamino, phenylmethyl, methoxymethyl, and nitrobenzamide groups. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization steps: Introduction of the butylamino, phenylmethyl, and methoxymethyl groups through nucleophilic substitution or other suitable reactions.

    Final coupling: The nitrobenzamide group is introduced in the final step, often through amide bond formation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings and the thieno[2,3-b]pyridine core can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique functional groups may make it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of its functional groups with biological molecules, providing insights into its potential biological activity.

Mechanism of Action

The mechanism of action of N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide include other thieno[2,3-b]pyridine derivatives and compounds with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

N-[2-[butylamino(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C28H30N4O4S/c1-4-5-15-29-24(19-9-7-6-8-10-19)26-25(23-21(17-36-3)16-18(2)30-28(23)37-26)31-27(33)20-11-13-22(14-12-20)32(34)35/h6-14,16,24,29H,4-5,15,17H2,1-3H3,(H,31,33)

InChI Key

JGRPMBJROBKLTM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C2=C(C3=C(C=C(N=C3S2)C)COC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.